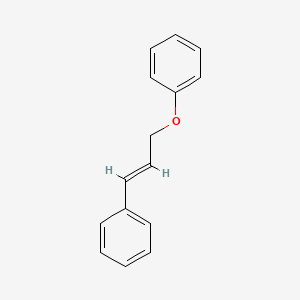

Cinnamyl phenyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(1E)-3-phenoxyprop-1-en-1-yl]benzene is an organic compound with the molecular formula C15H14O It is characterized by a phenoxy group attached to a prop-1-en-1-yl group, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-3-phenoxyprop-1-en-1-yl]benzene typically involves the reaction of phenol with propenylbenzene under specific conditions. One common method is the electrophilic aromatic substitution, where phenol reacts with propenylbenzene in the presence of a catalyst such as aluminum chloride (AlCl3) to form the desired product .

Industrial Production Methods

On an industrial scale, the production of [(1E)-3-phenoxyprop-1-en-1-yl]benzene may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(1E)-3-phenoxyprop-1-en-1-yl]benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form corresponding phenoxypropionic acid derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield phenoxypropane derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens (Br2, Cl2) with Lewis acids (AlCl3, FeCl3) as catalysts.

Major Products Formed

Oxidation: Phenoxypropionic acid derivatives.

Reduction: Phenoxypropane derivatives.

Substitution: Halogenated phenoxyprop-1-en-1-ylbenzene derivatives.

Scientific Research Applications

[(1E)-3-phenoxyprop-1-en-1-yl]benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity

Mechanism of Action

The mechanism of action of [(1E)-3-phenoxyprop-1-en-1-yl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

[(1E)-3-phenoxyprop-1-en-1-yl]benzene can be compared with other similar compounds such as:

Phenylpropene: Similar in structure but lacks the phenoxy group, resulting in different reactivity and applications.

Phenoxybenzene: Contains a phenoxy group attached directly to the benzene ring, differing in its chemical behavior and uses.

Phenylpropenylbenzene: Similar structure but with variations in the position of the double bond, affecting its chemical properties

Conclusion

[(1E)-3-phenoxyprop-1-en-1-yl]benzene is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and development in multiple fields.

Biological Activity

Cinnamyl phenyl ether (CPE) is an organic compound with the chemical formula C15H14O, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with CPE, including its antibacterial, cytotoxic, and potential therapeutic effects, supported by research findings and data tables.

1. Chemical Structure and Properties

This compound consists of a cinnamyl group (an allyl substituent) bonded to a phenyl ether. Its structure is pivotal in determining its reactivity and biological properties. The presence of both aromatic and aliphatic components allows for various interactions with biological targets.

2.1 Antibacterial Activity

Research indicates that CPE exhibits significant antibacterial properties. A study evaluated the antibacterial efficacy of various cinnamylated dihydrochalcones, including CPE, against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing that certain derivatives of CPE were particularly effective against S. aureus.

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| This compound | 2.6 - 11.6 | Inactive |

| Balsacone A | 5.0 | Inactive |

The results indicated that while CPE was notably effective against S. aureus, it showed inactivity against E. coli, aligning with findings from other cinnamylated compounds .

2.2 Cytotoxicity

The cytotoxic effects of CPE were assessed using various human cell lines, including A-549 (lung cancer), DLD-1 (colon cancer), and WS-1 (normal skin fibroblasts). The half-maximal inhibitory concentration (IC50) values were calculated to determine the potency of CPE in inducing cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| A-549 | 2.2 |

| DLD-1 | Not reported |

| WS-1 | Not cytotoxic |

These findings suggest that while CPE has potential as an anticancer agent, further studies are needed to fully understand its effects on different cell types .

2.3 Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often attributed to the presence of phenolic structures within its molecular framework, allowing it to scavenge free radicals effectively.

The mechanisms underlying the biological activities of CPE involve several pathways:

- Antibacterial Mechanism : The interaction of CPE with bacterial cell membranes may disrupt membrane integrity, leading to cell lysis.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins has been observed in related studies.

- Antioxidant Mechanism : The ability to donate hydrogen atoms or electrons helps neutralize free radicals, thereby reducing oxidative damage .

4. Case Studies

Several studies have investigated the biological activity of cinnamyl derivatives:

- Study on Antimicrobial Properties : A comprehensive evaluation demonstrated that cinnamyl phenyl ethers possess broad-spectrum antimicrobial activity, particularly against pathogenic bacteria like S. aureus.

- Research on Cytotoxic Effects : An investigation into the cytotoxicity of various cinnamyl derivatives highlighted their potential as anticancer agents, specifically targeting lung and colon cancer cell lines .

5. Conclusion

This compound is a compound with promising biological activities, particularly in antibacterial and cytotoxic domains. Its structural characteristics contribute significantly to its efficacy against various pathogens and cancer cells. Future research should focus on elucidating the detailed mechanisms behind these activities and exploring potential therapeutic applications.

Properties

CAS No. |

16519-25-8 |

|---|---|

Molecular Formula |

C15H14O |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

[(E)-3-phenoxyprop-1-enyl]benzene |

InChI |

InChI=1S/C15H14O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2/b10-7+ |

InChI Key |

LLOUPYJHSJUFQI-JXMROGBWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.